molecular formula C11H10BrNO3 B1266953 2-(3-Bromopropoxy)isoindoline-1,3-dione CAS No. 5181-36-2

2-(3-Bromopropoxy)isoindoline-1,3-dione

Cat. No. B1266953
Key on ui cas rn: 5181-36-2
M. Wt: 284.11 g/mol
InChI Key: QCHIILZRVOHYGP-UHFFFAOYSA-N
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Patent
US06800444B1

Procedure details

A mixture of N-hydroxyphthalimide (16.3 g, 100 mmol) and 1,3-dibromopropane (20.19 g, 100 mmol) in dry DMF (150 mL) and triethyl amine (15.33 mL, 110 mmol) is stirred at 20 to 75° C. for 1 to 10 hours. After filtration, the mixture is evaporated to dryness in vacuo. The residue is purified by silica gel flash column chromatography to give the title compound.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
20.19 g
Type
reactant
Reaction Step One
Quantity
15.33 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[Br:13][CH2:14][CH2:15][CH2:16]Br.C(N(CC)CC)C>CN(C=O)C>[C:3]1(=[O:12])[N:2]([O:1][CH2:16][CH2:15][CH2:14][Br:13])[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]12

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
20.19 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
15.33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 27.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 20 to 75° C. for 1 to 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
5.5 (± 4.5) h
Name
Type
product
Smiles
C1(C=2C(C(N1OCCCBr)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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